phenyl 4-{[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PHENYL 4-{[(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]AMINO}BENZOATE: is a complex organic compound that features a phenyl group, a brominated isoindoline moiety, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PHENYL 4-{[(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]AMINO}BENZOATE typically involves multiple steps:
Formation of the Isoindoline Moiety: The isoindoline core can be synthesized through the reaction of phthalic anhydride with an appropriate amine, followed by bromination using N-bromosuccinimide (NBS) to introduce the bromine atom.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and isoindoline moieties.
Reduction: Reduction reactions can target the carbonyl groups within the isoindoline structure.
Substitution: The bromine atom in the isoindoline moiety can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often facilitated by a base such as potassium carbonate (K2CO3).
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or amines.
Substitution: Products will vary depending on the nucleophile used, resulting in derivatives with different functional groups.
Scientific Research Applications
Chemistry:
Catalysis: The compound can serve as a ligand in metal-catalyzed reactions, enhancing the efficiency and selectivity of various transformations.
Biology:
Drug Development: Due to its structural complexity, the compound can be explored for potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine:
Therapeutics: The compound’s derivatives may be investigated for their therapeutic potential in treating various diseases.
Industry:
Materials Science: The compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism by which PHENYL 4-{[(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]AMINO}BENZOATE exerts its effects is likely multifaceted:
Molecular Targets: The compound may interact with various enzymes, receptors, or nucleic acids, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or immune response, depending on its specific application.
Comparison with Similar Compounds
- PHENYL 4-{[(5-CHLORO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]AMINO}BENZOATE
- PHENYL 4-{[(5-FLUORO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]AMINO}BENZOATE
Comparison:
- Uniqueness: The bromine atom in PHENYL 4-{[(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]AMINO}BENZOATE provides distinct reactivity and potential biological activity compared to its chloro and fluoro analogs.
- Reactivity: Brominated compounds often exhibit different reactivity patterns in substitution and cross-coupling reactions, making them valuable intermediates in organic synthesis.
Properties
Molecular Formula |
C22H15BrN2O4 |
---|---|
Molecular Weight |
451.3 g/mol |
IUPAC Name |
phenyl 4-[(5-bromo-1,3-dioxoisoindol-2-yl)methylamino]benzoate |
InChI |
InChI=1S/C22H15BrN2O4/c23-15-8-11-18-19(12-15)21(27)25(20(18)26)13-24-16-9-6-14(7-10-16)22(28)29-17-4-2-1-3-5-17/h1-12,24H,13H2 |
InChI Key |
GITKSXWZJXDDAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)NCN3C(=O)C4=C(C3=O)C=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.